6-(Trifluoromethyl)-1-indanone

Catalog No.
S791144
CAS No.
68755-37-3
M.F
C10H7F3O
M. Wt
200.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)-1-indanone

CAS Number

68755-37-3

Product Name

6-(Trifluoromethyl)-1-indanone

IUPAC Name

6-(trifluoromethyl)-2,3-dihydroinden-1-one

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2

InChI Key

IGDFHUWAXWFKMW-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F

The exact mass of the compound 6-(Trifluoromethyl)-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-(Trifluoromethyl)-1-indanone (CAS: 68755-37-3) is a highly specialized fluorinated bicyclic building block characterized by its electron-withdrawing trifluoromethyl (-CF3) group at the 6-position of the indanone core. In industrial and academic procurement, it is primarily sourced as a precursor for advanced active pharmaceutical ingredients (APIs), particularly CNS-targeted therapeutics, and high-performance optoelectronic materials such as tunable push-pull benzofulvenes [1]. Unlike the unsubstituted 1-indanone, the incorporation of the 6-CF3 moiety fundamentally alters the molecule's lipophilicity, metabolic stability, and electronic distribution. These properties make it an essential starting material for synthesizing low-bandgap zwitterionic monomers and highly permeable pharmacophores, where standard indanone derivatives fail to meet strict physicochemical or electronic benchmarks.

Procuring unsubstituted 1-indanone, 6-fluoro-1-indanone, or the positional isomer 5-(trifluoromethyl)-1-indanone as cost-saving substitutes compromises both process chemistry and end-product efficacy. From an electronic standpoint, substituting the 6-position with a -CF3 group (Hammett σm = 0.43 relative to the carbonyl bridgehead) significantly increases the electrophilicity of the C1 carbonyl and the acidity of the C2 alpha-protons compared to unsubstituted or fluoro-analogs, directly accelerating base-catalyzed condensations [1]. Furthermore, in optoelectronic material synthesis, the 6-position provides a distinctly strong delocalization effect in push-pull systems that the 5-position cannot replicate, meaning substitution with 5-(trifluoromethyl)-1-indanone will fail to achieve the required red-shifted absorption profiles[2]. In medicinal chemistry, the exact placement and steric bulk of the 6-CF3 group are critical for fitting specific hydrophobic binding pockets and achieving target blood-brain barrier (BBB) penetration, rendering generic analogs structurally inadequate.

Optoelectronic Tunability: Maximized Red-Shifting in Push-Pull Monomers

In the development of tunable push-pull benzofulvene monomers for optoelectronics, the regiochemical placement of the electron-withdrawing group is critical for maximizing the delocalization effect. Research demonstrates that utilizing 6-(trifluoromethyl)-1-indanone as the precursor yields zwitterionic monomers with the most prominent red-shifting (higher λmax) in UV-Vis absorbance spectra compared to analogs synthesized from 5-(trifluoromethyl)-1-indanone or unsubstituted 1-indanone[1]. The 6-position provides a stronger systemic conjugation pathway for the electron push-pull system than the 'upper' 5-position.

Evidence DimensionUV-Vis Absorbance Red-Shifting (λmax)
Target Compound DataMaximum red-shifting (highest λmax) in push-pull benzofulvene derivatives
Comparator Or Baseline5-(Trifluoromethyl)-1-indanone and 1-indanone (yields blue-shifted or less conjugated monomers)
Quantified DifferenceQualitatively defined as the 'most prominent red-shifting' due to greater delocalization from the 6-position EWG
ConditionsZwitterionic benzofulvene monomers dissolved in polar viscous solvents (e.g., DMF)

For materials scientists procuring precursors for low-bandgap photovoltaics or optoelectronics, the 6-isomer is strictly required to achieve target absorption wavelengths.

Physicochemical Profiling: Enhanced Lipophilicity for CNS Permeability

For neuropharmacological drug discovery, achieving target passive blood-brain barrier (BBB) permeability is a primary procurement driver. The substitution of a fluorine atom with a trifluoromethyl group increases the Hansch lipophilicity parameter (π) from approximately 0.88 to 1.44 [1]. Consequently, incorporating 6-(trifluoromethyl)-1-indanone into a target pharmacophore significantly increases the calculated logP compared to 6-fluoro-1-indanone or unsubstituted 1-indanone. This enhanced lipophilicity, combined with the metabolic stability of the C-F bonds, prevents rapid oxidative degradation of the aromatic ring.

Evidence DimensionAromatic substituent lipophilicity (Hansch π parameter)
Target Compound Dataπ ≈ 1.44 (for -CF3 group)
Comparator Or Baseline6-Fluoro-1-indanone (π ≈ 0.88) and 1-Indanone (π = 0.00)
Quantified Difference+0.56 increase in π value over the fluoro-analog, driving higher logP
ConditionsStandard physicochemical parameterization for aromatic systems

Buyers in CNS drug discovery must select the 6-CF3 variant over halogenated analogs to ensure sufficient lipophilicity for passive brain penetration.

Process Chemistry: Accelerated Condensation Kinetics via Electronic Activation

In library synthesis and scale-up manufacturing, the reactivity of the indanone core dictates throughput. The strongly electron-withdrawing -CF3 group at the 6-position (Hammett σm = 0.43) exerts a significant inductive pull (-I effect) on the carbonyl bridgehead[1]. This increases the electrophilic character of the C1 carbonyl and enhances the acidity (lower pKa) of the C2 alpha-protons compared to unsubstituted 1-indanone (σ = 0). As a result, 6-(trifluoromethyl)-1-indanone exhibits accelerated reaction kinetics in base-catalyzed Knoevenagel condensations with aromatic aldehydes, allowing for milder conditions and lower catalyst loading.

Evidence DimensionInductive electron withdrawal (Hammett σm) affecting C2 proton acidity
Target Compound Dataσm = +0.43 (strong electron withdrawal)
Comparator Or Baseline1-Indanone (σm = 0.00)
Quantified Difference0.43 unit increase in Hammett constant, directly correlating to increased alpha-proton acidity
ConditionsBase-catalyzed condensation environments (e.g., aldol/Knoevenagel reactions)

Enables process chemists to achieve higher yields with shorter reaction times and milder bases, improving overall manufacturing efficiency.

Synthesis of Low-Bandgap Optoelectronic Materials

Directly following from its maximized red-shifting capabilities in push-pull systems, 6-(trifluoromethyl)-1-indanone is a highly effective precursor for synthesizing zwitterionic benzofulvene monomers. It is specifically procured by materials science laboratories developing advanced photovoltaics, organic light-emitting diodes (OLEDs), and non-linear optical materials where maximizing systemic conjugation and achieving specific absorption wavelengths are critical [1].

Development of CNS-Penetrant Therapeutics

Due to the high Hansch lipophilicity parameter of the -CF3 group, this compound is highly suited for the synthesis of neuroactive APIs, such as analogs of donepezil or indatraline. Medicinal chemists select this specific isomer to optimize the logP of the final drug candidate, ensuring robust passive diffusion across the blood-brain barrier while protecting the aromatic ring from rapid cytochrome P450-mediated metabolism [2].

High-Throughput Synthesis of Chalcone and Indanone Libraries

Leveraging the increased acidity of its C2 protons and the enhanced electrophilicity of its carbonyl group, 6-(trifluoromethyl)-1-indanone is an ideal building block for combinatorial chemistry. It is utilized in the rapid generation of benzylideneindanone libraries via Knoevenagel condensations, where its activated nature allows for efficient parallel synthesis under mild, base-catalyzed conditions [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

6-(Trifluoromethyl)-1-indanone

Dates

Last modified: 08-15-2023

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